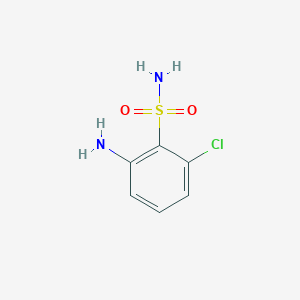

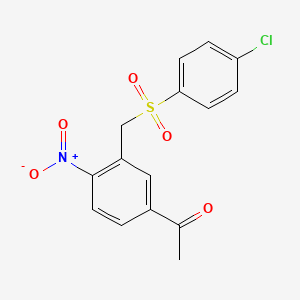

2-Amino-6-chlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6-chlorobenzenesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S . It is extensively used in scientific research due to its remarkable properties, enabling its application in diverse fields such as pharmaceuticals, organic synthesis, and material science.

Synthesis Analysis

The synthesis of this compound and its derivatives has been described in various studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides, which showed significant inhibitory effects against certain cancer cell lines .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a study has reported on the synthesis of new benzenesulfonamide derivatives and their inhibitory effects on carbonic anhydrase IX .Applications De Recherche Scientifique

Synthesis Applications in Chemistry

Regioselective Synthesis of Imidazo[2,1-b]thiazoles : N-(2,2-Dichloro-2-phenylethylidene)-4-chlorobenzenesulfonamide reacts with 2-aminothiazoles, leading to nucleophilic addition and cyclization into 5-(arylsulfonyl)amino-6-phenylimidazo[2,1-b]thiazoles. This process highlights the use of 2-amino-6-chlorobenzenesulfonamide derivatives in synthesizing new chemical structures (Serykh et al., 2015).

Anomalous Acylation Reactions : Acylation of 2-amino-4-chlorobenzenesulfonamide under specific conditions produces unique compounds with integrated carbon atoms from the acid chloride, showcasing its utility in complex chemical reactions (Friary, 1978).

Biological Applications

- Gene Expression in Plants : The substituted benzenesulfonamide safener, N-(aminocarbonyl)-2-chlorobenzenesulfonamide (2-CBSU), induces specific gene expression in corn without impacting growth. This demonstrates the potential of this compound derivatives in plant biotechnology (Hershey & Stoner, 1991).

Chemical Characterization and Analysis

Characterization of Thermal Decomposition Products : The decomposition of chlorsulfuron, a sulfonylurea herbicide, produces 2-chlorobenzenesulfonamide, highlighting the role of this compound derivatives in analytical chemistry (Long et al., 1990).

Spectroscopic Characterization of Sulfonamide Derivatives : Novel sulfonamide derivatives, including N-(2-aminophenyl)benzenesulfonamides, were characterized using spectroscopic techniques, showing the importance of such compounds in material sciences (Demircioğlu et al., 2018).

Environmental and Agricultural Applications

Agricultural Chemicals in Groundwater : Studies on groundwater in the Midwestern USA indicate the presence of agricultural chemicals, including derivatives of this compound, relating to land use and agricultural practices (Kolpin, 1997).

Herbicide Metabolism and Selectivity in Cereals : The selectivity of chlorsulfuron, a herbicide, in cereals is due to their ability to metabolize it into inactive products, including derivatives of this compound, illustrating its role in agricultural chemistry (Sweetser et al., 1982).

Mécanisme D'action

Target of Action

The primary target of 2-Amino-6-chlorobenzenesulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, it prevents PABA from accessing the enzyme, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial DNA synthesis .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis . By inhibiting dihydropteroate synthetase, it disrupts the conversion of PABA and dihydropterin diphosphate to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this is the inhibition of bacterial DNA synthesis, which leads to the cessation of bacterial growth .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts the replication of bacterial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other bacteria that can degrade or modify sulfonamides may reduce the effectiveness of this compound . Additionally, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution .

Safety and Hazards

Orientations Futures

While specific future directions for 2-Amino-6-chlorobenzenesulfonamide are not detailed in the search results, the field of drug development is continually evolving. New approaches in immunotherapy and controlled drug delivery systems are emerging, which could potentially involve the use of compounds like this compound.

Propriétés

IUPAC Name |

2-amino-6-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLLAJCHZAHLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89639-40-7 |

Source

|

| Record name | 2-amino-6-chlorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)

![2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2626724.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626737.png)

![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)

![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2626741.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2626743.png)